molecular formula C10H20O4 B13344723 (3R,5R)-3,5-dihydroxydecanoic Acid CAS No. 741679-91-4

(3R,5R)-3,5-dihydroxydecanoic Acid

Cat. No.: B13344723
CAS No.: 741679-91-4
M. Wt: 204.26 g/mol
InChI Key: WQZRAWSNEARGPQ-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5R)-3,5-Dihydroxydecanoic Acid is a chiral compound with the molecular formula C10H20O4 It is characterized by the presence of two hydroxyl groups attached to the third and fifth carbon atoms of a decanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,5R)-3,5-Dihydroxydecanoic Acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the reduction of a keto ester precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve biocatalytic processes using enzymes that can selectively produce the desired stereoisomer. These methods are advantageous due to their high specificity and environmentally friendly nature. Additionally, large-scale chemical synthesis using optimized reaction conditions and purification techniques is also employed.

Chemical Reactions Analysis

Types of Reactions: (3R,5R)-3,5-Dihydroxydecanoic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride for converting hydroxyl groups to chlorides.

Major Products:

    Oxidation: Formation of 3,5-dioxodecanoic acid.

    Reduction: Formation of 3,5-dihydroxydecanol.

    Substitution: Formation of 3,5-dichlorodecanoic acid.

Scientific Research Applications

(3R,5R)-3,5-Dihydroxydecanoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,5R)-3,5-Dihydroxydecanoic Acid involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the compound may participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

(3R,5R)-3,5-Dihydroxydecanoic Acid can be compared with other similar compounds such as:

    (3S,5S)-3,5-Dihydroxydecanoic Acid: The enantiomer with opposite stereochemistry.

    3,5-Dihydroxyhexanoic Acid: A shorter chain analog.

    3,5-Dihydroxybenzoic Acid: An aromatic analog.

Uniqueness: The unique aspect of this compound lies in its specific stereochemistry, which can significantly influence its biological activity and interactions with other molecules. This makes it a valuable compound for stereoselective synthesis and research applications.

Biological Activity

(3R,5R)-3,5-dihydroxydecanoic acid is a compound of significant interest due to its biological activities, particularly as an antimicrobial agent. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a hydroxy fatty acid characterized by two hydroxyl groups at the 3 and 5 positions of a decanoic acid chain. Its molecular formula is C10H20O4C_{10}H_{20}O_4, and it has been identified in various natural sources, particularly in the endophytic fungus Aureobasidium pullulans.

Antimicrobial Properties

Research has demonstrated that this compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria. A study reported that derivatives of this compound, known as liamocins, showed selective antibacterial effects against Streptococcus species. The minimum inhibitory concentrations (MICs) for these compounds ranged from 1.6 to 24.8 μg/ml, indicating strong antibacterial potential .

Table 1: Antimicrobial Activity of Liamocins Derived from this compound

CompoundTarget OrganismMIC (μg/ml)
Liamocin A1Streptococcus agalactiae1.6
Liamocin B1Streptococcus pneumoniae4.0
Liamocin A2Streptococcus pyogenes12.0
Liamocin B2Enterococcus faecalis24.8

The efficacy of these compounds suggests they could be developed into narrow-spectrum antimicrobial agents targeting specific bacterial pathogens .

The mechanism by which this compound exerts its antibacterial effects involves disrupting bacterial cell membranes and inhibiting essential cellular processes. The presence of hydroxyl groups is believed to enhance the interaction with bacterial membranes, leading to increased permeability and eventual cell lysis .

Study on Antibacterial Activity

In a controlled experiment conducted by Bischoff et al., liamocin oil derived from Aureobasidium pullulans was tested for its antibacterial properties against various strains of Streptococcus. The results indicated that the oil exhibited significant antibacterial activity with specific targeting capabilities .

Summary of Findings:

  • The study highlighted the potential for using liamocins as therapeutic agents against streptococcal infections.
  • Further research is needed to explore their efficacy in clinical settings.

Properties

CAS No.

741679-91-4

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

(3R,5R)-3,5-dihydroxydecanoic acid

InChI

InChI=1S/C10H20O4/c1-2-3-4-5-8(11)6-9(12)7-10(13)14/h8-9,11-12H,2-7H2,1H3,(H,13,14)/t8-,9-/m1/s1

InChI Key

WQZRAWSNEARGPQ-RKDXNWHRSA-N

Isomeric SMILES

CCCCC[C@H](C[C@H](CC(=O)O)O)O

Canonical SMILES

CCCCCC(CC(CC(=O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.